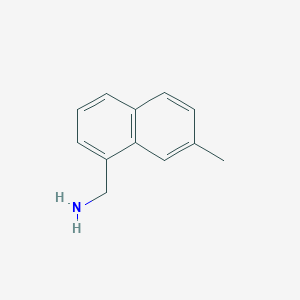
(2R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxamide is a chemical compound with a unique structure that includes a tetrahydroquinoxaline ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of quinoxaline derivatives followed by the introduction of the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: (2R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can further modify the tetrahydroquinoxaline ring.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but may include the use of halogenating agents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(2R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Quinoxaline: A structurally related compound with different functional groups.
Tetrahydroquinoxaline: Similar in structure but lacks the carboxamide group.
Carboxamide Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness: (2R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxamide is unique due to its specific combination of the tetrahydroquinoxaline ring and carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
49849-48-1 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2R)-1,2,3,4-tetrahydroquinoxaline-2-carboxamide |
InChI |
InChI=1S/C9H11N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11-12H,5H2,(H2,10,13)/t8-/m1/s1 |
InChI Key |
XUUYVFJOLKENPD-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](NC2=CC=CC=C2N1)C(=O)N |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



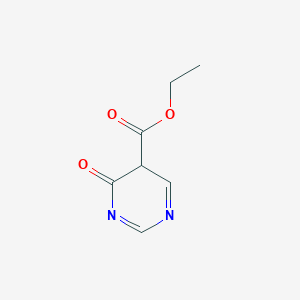

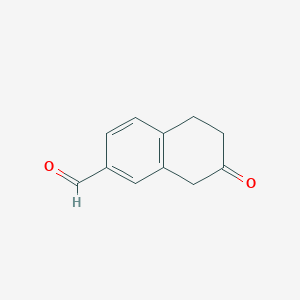


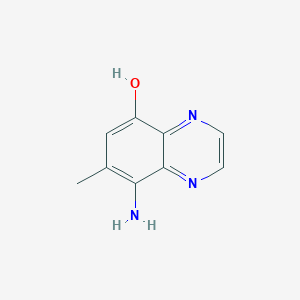
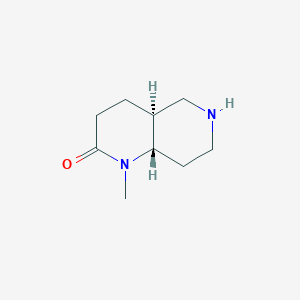



![Methyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11915423.png)
